2,4-Dimethylphenyl Substitution vs. Analogs
The 2,4-dimethylphenyl carbamoyl group of Naphthol AS-MX acetate (C21H19NO3, MW 333.38) represents a distinct structural modification compared to other common Naphthol AS acetates. This specific substitution pattern is absent in Naphthol AS-E acetate (p-chlorophenyl, C19H14ClNO3, MW 339.8) [1], Naphthol AS-OL acetate (o-methoxyphenyl, C20H17NO4, MW 335.35) [2], and the unsubstituted Naphthol AS acetate (phenyl, C19H15NO3, MW 305.3) [3]. This difference in the aromatic substituent alters the compound's lipophilicity and potential for enzyme active site interaction, which is a primary driver of substrate selectivity .
| Evidence Dimension | Aromatic substituent on carbamoyl nitrogen and associated molecular weight |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl; MW = 333.38 g/mol |
| Comparator Or Baseline | Naphthol AS-E acetate (p-chlorophenyl, MW 339.8); Naphthol AS-OL acetate (o-methoxyphenyl, MW 335.35); Naphthol AS acetate (phenyl, MW 305.3) |
| Quantified Difference | Substituent: 2,4-di-CH3 vs. 4-Cl, 2-OCH3, or H; ΔMW: -6.42 vs. AS-E, -1.97 vs. AS-OL, +28.08 vs. AS acetate |
| Conditions | Chemical structure and computed molecular properties |
Why This Matters
The unique 2,4-dimethyl substitution pattern dictates a specific molecular recognition profile, making this compound a distinct chemical tool for probing enzyme active sites or for use in synthetic applications where other analogs are not suitable.
- [1] PubChem. 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate, CID 4291037. Compound Summary. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] CIRS Group. 2-(N-O-METHOXYPHENYL)CARBAMOYL-3-NAPHTHYL ACETATE, CAS 7128-79-2. GCIS Database Entry. Retrieved from hgt.cirs-group.com. View Source
- [3] SDBS. 3-phenylcarbamoyl-2-naphthyl acetate, SDBS No. 10897. Spectral Database for Organic Compounds. Retrieved from sdbs.db.aist.go.jp. View Source
